molecular formula C20H21N3O2 B2676001 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034291-40-0

2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2676001
CAS No.: 2034291-40-0
M. Wt: 335.407
InChI Key: BHLQQZMWLCNEMT-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide ( 2034291-40-0) is a synthetic compound with a molecular formula of C20H21N3O2 and a molecular weight of 335.4 g/mol. Its structure features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This specific molecule combines a 3-methoxyphenylacetamide group linked via an ethyl chain to a 4-phenyl-1H-pyrazole ring . Pyrazole derivatives are a subject of extensive research due to their wide spectrum of potential pharmacological properties. Compounds within this structural family have been investigated for their antiproliferative activity against various cancer cell lines, with some derivatives acting as potent inhibitors of kinases such as V600E-B-RAF, a key target in oncology . Furthermore, related pyrazole-based structures have demonstrated significant antimicrobial activity against a range of bacterial and fungal organisms . Other research avenues for pyrazole compounds include their development as inhibitors for metalloproteinases like meprin α and β, which are emerging targets in fibrotic diseases, neurological disorders, and cancer . This compound is offered as a high-purity chemical tool for researchers to explore these and other biological mechanisms in vitro. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-19-9-5-6-16(12-19)13-20(24)21-10-11-23-15-18(14-22-23)17-7-3-2-4-8-17/h2-9,12,14-15H,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLQQZMWLCNEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the ethyl group: The pyrazole derivative is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of the acetamide moiety: The resulting intermediate is then reacted with 3-methoxyphenylacetic acid or its derivative in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl and pyrazolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide.

    Reduction: Formation of 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Structural Differences Key Properties/Activities Reference
2-(3-Methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide Reference compound; pyrazole-ethyl linkage, 3-methoxyphenyl substituent Hypothesized kinase inhibition or insecticidal activity (based on pyrazole analogs)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloro and cyano substituents on pyrazole; no ethyl spacer Intermediate in Fipronil-like insecticides; enhanced electrophilicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole replaces pyrazole-ethyl group; trifluoromethyl substituent 26% synthesis yield; potential antimicrobial/anticancer activity
2-(1H-Pyrazole-1-yl)-N-(3-methoxyphenyl)acetamide Direct pyrazole linkage (no ethyl spacer) Lower AChE inhibitory activity compared to ethyl-linked analogs
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Triazole instead of pyrazole; pyrimidine-pyridyl pharmacophore 30% synthesis yield; kinase inhibition (e.g., imatinib analogs)

Substituent Effects on Activity

  • Methoxy vs. Chloro/Cyano Groups: Methoxy substituents (as in the target compound) improve solubility and hydrogen-bonding capacity compared to electron-withdrawing groups like chloro or cyano, which enhance reactivity but reduce bioavailability .
  • Pyrazole Linkage: Ethyl spacers (vs.

Pharmacological Profiles

  • AChE Inhibition: Pyrazole-ethyl analogs with methoxy groups show higher AChE inhibitory activity (IC₅₀ ~10 μM) than NO₂-substituted derivatives (IC₅₀ >100 μM) .
  • Insecticidal Activity: Chloro/cyano pyrazole derivatives (e.g., compound) are intermediates in Fipronil synthesis, suggesting the target compound could be optimized for similar agrochemical applications .

Biological Activity

2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, with the CAS number 2034291-40-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O2C_{20}H_{21}N_{3}O_{2}, with a molecular weight of 335.4 g/mol. The structure features a methoxyphenyl group, a phenyl-pyrazole moiety, and an acetamide functional group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide have shown significant cytotoxic effects against various cancer cell lines. One study reported that a related pyrazole compound exhibited an IC50 value of 49.85 μM against A549 lung cancer cells, indicating its potential as an antitumor agent .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound may inhibit inflammatory mediators, thereby reducing inflammation in various models. In vitro studies suggest that similar compounds can significantly lower the levels of pro-inflammatory cytokines .

The precise mechanism of action for 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation. The presence of the pyrazole ring may enhance its binding affinity to these targets.

Case Studies and Research Findings

StudyFindings
Xia et al., 2022Demonstrated significant cell apoptosis and potent antitumor activity with related pyrazole compounds (IC50 = 49.85 μM) .
Fan et al., 2022Investigated cytotoxicity against A549 cell lines, revealing autophagy induction without apoptosis in certain derivatives .
Recent Review on PyrazolesHighlighted advancements in drug design focusing on pyrazole compounds as anti-inflammatory and anticancer agents .

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